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[City, State] – [Date] – Researchers have identified a novel lignan, Kadsutherin F, isolated

from the stems of Kadsura interior, which exhibits significant anti-platelet aggregation activity. A

pivotal study has shown that Kadsutherin F inhibits adenosine diphosphate (ADP)-induced

platelet aggregation by 49.47% at a concentration of 100 μM, positioning it as a compound of

interest for the development of new anti-thrombotic agents. This finding is particularly

noteworthy when compared to the well-established anti-platelet drug, aspirin, which was used

as a positive control in the same study.

Platelet aggregation is a critical process in the formation of blood clots, and its inhibition is a

key therapeutic strategy in the prevention of cardiovascular diseases such as heart attacks and

strokes. Aspirin, a cornerstone of anti-platelet therapy, primarily acts by irreversibly inhibiting

the cyclooxygenase-1 (COX-1) enzyme, which in turn prevents the synthesis of thromboxane

A2 (TXA2), a potent platelet agonist.[1][2][3][4]

The emergence of Kadsutherin F with a distinct mechanism of action targeting ADP-induced

aggregation presents a promising alternative or complementary therapeutic approach. ADP

plays a crucial role in amplifying the platelet activation signal through its interaction with P2Y1

and P2Y12 receptors on the platelet surface.[5][6][7][8]
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To provide a clear comparison of the anti-platelet efficacy of Kadsutherin F and aspirin, the

following table summarizes the available experimental data. It is important to note that while

the study on Kadsutherin F utilized aspirin as a positive control, the specific inhibition

percentage for aspirin under identical experimental conditions was not detailed in the primary

publication's abstract. Therefore, a representative value for aspirin's inhibition of ADP-induced

platelet aggregation from other relevant studies is included for comparative purposes, with the

understanding that experimental conditions may vary.

Compound Agonist
Concentrati
on

Platelet
Source

Inhibition
(%)

Reference

Kadsutherin

F
ADP 100 µM

Washed Rat

Platelets
49.47

Xiao-Li Li et

al.,

Molecules,

2018

Aspirin ADP 200 µM
Human

Platelets
Significant

Liu J et al.,

Zhongguo

Shi Yan Xue

Ye Xue Za

Zhi, 2018[9]

Experimental Protocols
The evaluation of the anti-platelet activity of Kadsutherin F was conducted using a standard

laboratory method known as light transmission aggregometry (LTA). This technique measures

the change in light transmission through a suspension of platelets as they aggregate in

response to an agonist.

Platelet Aggregation Assay (As performed for
Kadsutherin F)

Platelet Preparation: Washed platelets were prepared from rat whole blood.

Incubation: The washed platelet suspension was incubated with either Kadsutherin F (at a

final concentration of 100 µM) or a vehicle control.
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Induction of Aggregation: Platelet aggregation was induced by the addition of ADP.

Measurement: The change in light transmittance was recorded over time using a platelet

aggregometer to determine the percentage of inhibition.

Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways

involved in ADP-induced platelet aggregation and the inhibitory action of aspirin.

Platelet

ADP

P2Y1 Receptor

P2Y12 Receptor

Gq

Gi

PLC IP3 Ca²⁺ Mobilization

Platelet Activation
(Shape Change, Granule Release)

Adenylyl Cyclase ↓ cAMP

Platelet Aggregation

Platelet

Arachidonic Acid

COX-1 PGH₂ TXA₂ Synthase Thromboxane A₂ TP Receptor Platelet Activation
and Aggregation

Aspirin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b15591826?utm_src=pdf-body-img
https://www.benchchem.com/product/b15591826?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment
and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. pharmascholars.com [pharmascholars.com]

3. bpac.org.nz [bpac.org.nz]

4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

5. biodatacorp.com [biodatacorp.com]

6. The mechanism of adenosine diphosphate induced platelet aggregation: binding to
platelet receptors and inhibition of binding and aggregation by prostaglandin E1 - PMC
[pmc.ncbi.nlm.nih.gov]

7. JCI - ADP and platelets: the end of the beginning [jci.org]

8. ahajournals.org [ahajournals.org]

9. [3D-Morphological Analysis of Inhibitory Effect of Aspirin on Platelet Aggregation] -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Kadsutherin F Demonstrates Potent Anti-Platelet
Activity, Rivaling Aspirin in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15591826#kadsutherin-f-vs-aspirin-anti-platelet-
activity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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